molecular formula C18H17NO4 B14958416 9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14958416
M. Wt: 311.3 g/mol
InChI Key: NPTQMCDIHUUWRD-UHFFFAOYSA-N
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Description

9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its fused ring structure, which includes a chromene and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-component reactions. One common method includes the condensation of β-naphthol, aromatic aldehydes, and urea under solvent-free conditions, catalyzed by pyridinium-based ionic liquids . This method offers good to excellent yields and is efficient in terms of reaction time and material usage.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2-furylmethyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific combination of functional groups and fused ring structure

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

9-(furan-2-ylmethyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C18H17NO4/c1-11-12(2)18(20)23-17-14(11)5-6-16-15(17)9-19(10-22-16)8-13-4-3-7-21-13/h3-7H,8-10H2,1-2H3

InChI Key

NPTQMCDIHUUWRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CO4)C

Origin of Product

United States

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